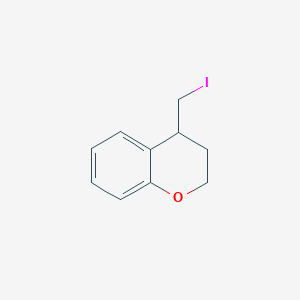
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran, also known as DIBMP, is a synthetic compound that has been widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran is not fully understood, but it is believed to act as a reactive oxygen species (ROS) generator. This means that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to interact with proteins involved in DNA repair and cell signaling pathways.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and cell death, altering protein-protein interactions, and affecting cell signaling pathways. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran in lab experiments is its high purity and stability, making it a reliable tool for research. However, its reactive nature and potential for inducing oxidative stress can also be a limitation, requiring careful handling and control in experiments.
Orientations Futures
There are many potential future directions for research involving 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. One area of interest is its use as a tool for studying DNA damage and repair mechanisms, as well as its potential as a therapeutic agent for cancer treatment. It may also have applications in the development of new fluorescent probes for imaging cellular structures and in the study of protein-protein interactions. Further research is needed to fully understand the mechanisms of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran involves the reaction of 4-hydroxycoumarin with iodomethane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. This method has been optimized to produce high yields of pure 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and has been used in many research studies.
Applications De Recherche Scientifique
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been used in a variety of scientific research studies, including as a fluorescent probe for imaging cellular structures, as a tool for investigating protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used in studies of DNA damage and repair, as well as in studies of the effects of oxidative stress on cells.
Propriétés
Numéro CAS |
107616-56-8 |
|---|---|
Nom du produit |
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran |
Formule moléculaire |
C10H11IO |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
4-(iodomethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11IO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
Clé InChI |
WUBBCYRDJZNINH-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1CI |
SMILES canonique |
C1COC2=CC=CC=C2C1CI |
Synonymes |
3,4-DIHYDRO-4-(IODOMETHYL)-2H-1-BENZOPYRAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




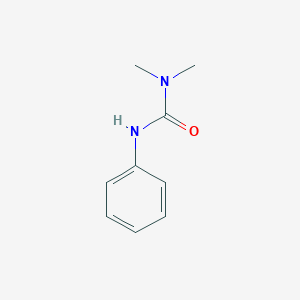
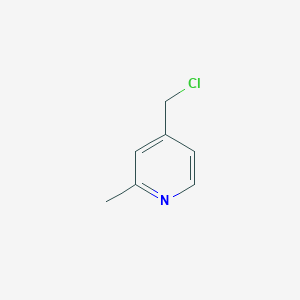
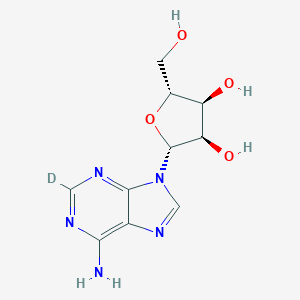


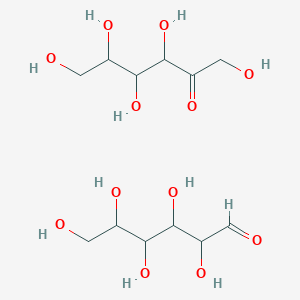
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
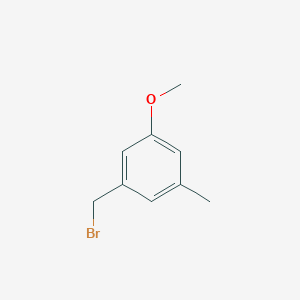
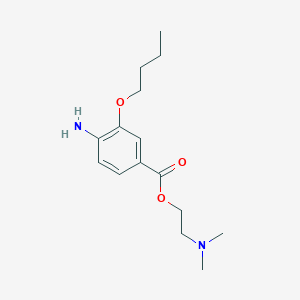
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
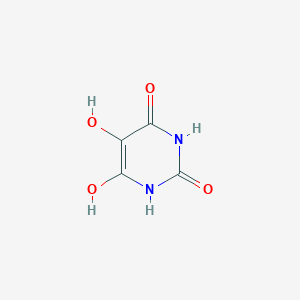
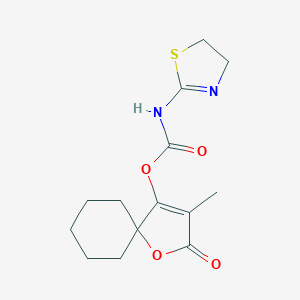
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)